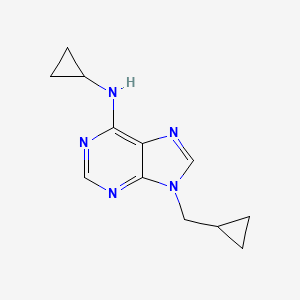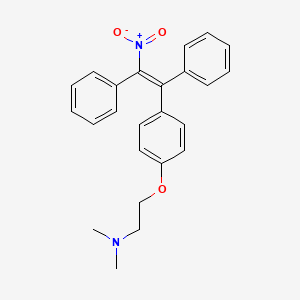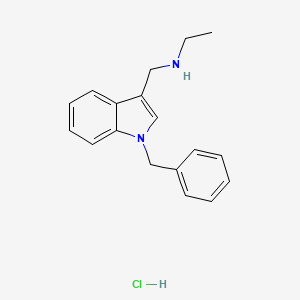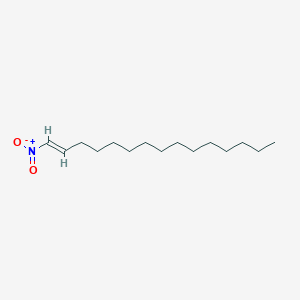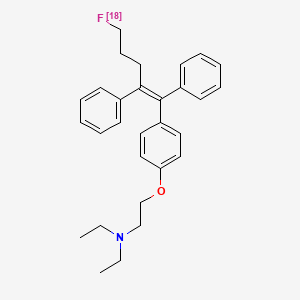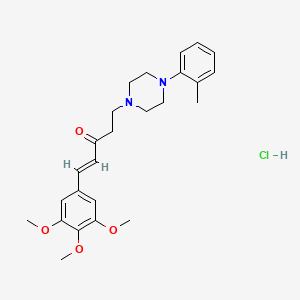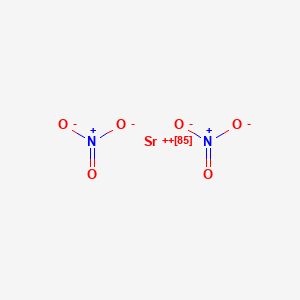
Methanone, (2,4-dichlorophenyl)(4-(beta-D-xylopyranosyloxy)phenyl)-, hemihydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
甲酮,(2,4-二氯苯基)(4-(β-D-木吡喃糖基氧基)苯基)-,半水合物是一种具有独特结构的复杂有机化合物。它由一个甲酮基连接到一个2,4-二氯苯基环和一个4-(β-D-木吡喃糖基氧基)苯基环。
准备方法
合成路线和反应条件
甲酮,(2,4-二氯苯基)(4-(β-D-木吡喃糖基氧基)苯基)-,半水合物的合成通常涉及多个步骤。该过程从2,4-二氯苯基和4-(β-D-木吡喃糖基氧基)苯基中间体的制备开始。然后,这些中间体通过一系列反应,包括亲核取代和缩合反应,在受控条件下耦合成最终化合物。
工业生产方法
在工业环境中,该化合物的生产可能涉及使用自动化反应器和大规模合成,并对温度、压力和 pH 等反应参数进行精确控制。催化剂和溶剂的使用也很常见,以提高反应效率和产率。
化学反应分析
反应类型
甲酮,(2,4-二氯苯基)(4-(β-D-木吡喃糖基氧基)苯基)-,半水合物可以发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的氧化物。
还原: 还原反应可以将该化合物转化为其还原形式。
取代: 该化合物可以参与亲核和亲电取代反应。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 卤素、酸和碱等试剂在特定条件下用于促进取代反应。
主要形成的产物
这些反应形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可能产生氧化物,而还原可能产生醇或胺。
科学研究应用
甲酮,(2,4-二氯苯基)(4-(β-D-木吡喃糖基氧基)苯基)-,半水合物在科学研究中有着广泛的应用:
化学: 用作有机合成中的试剂以及合成更复杂分子的前体。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌特性。
医药: 研究其在治疗各种疾病中的治疗潜力。
工业: 用于生产特种化学品和材料。
作用机制
甲酮,(2,4-二氯苯基)(4-(β-D-木吡喃糖基氧基)苯基)-,半水合物的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可能与酶或受体结合,调节其活性并导致各种生物效应。确切的途径和靶标取决于具体应用和使用环境。
相似化合物的比较
类似化合物
甲酮,(2,4-二氯苯基)(4-羟基苯基)-: 结构类似,但缺少β-D-木吡喃糖基氧基。
甲酮,(2,4-二氯苯基)(4-甲氧基苯基)-: 含有甲氧基而不是β-D-木吡喃糖基氧基。
独特性
甲酮,(2,4-二氯苯基)(4-(β-D-木吡喃糖基氧基)苯基)-,半水合物是独特的,因为它存在β-D-木吡喃糖基氧基,赋予其独特的化学和生物特性。这种独特性使其在其他类似化合物可能没有那么有效的特定应用中具有价值。
属性
CAS 编号 |
83354-96-5 |
|---|---|
分子式 |
C18H16Cl2O6 |
分子量 |
399.2 g/mol |
IUPAC 名称 |
(2,4-dichlorophenyl)-[4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyphenyl]methanone |
InChI |
InChI=1S/C18H16Cl2O6/c19-10-3-6-12(13(20)7-10)15(22)9-1-4-11(5-2-9)26-18-17(24)16(23)14(21)8-25-18/h1-7,14,16-18,21,23-24H,8H2/t14-,16+,17-,18+/m1/s1 |
InChI 键 |
CJXJJGDRQVUNSQ-SPUZQDLCSA-N |
手性 SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)Cl)Cl)O)O)O |
规范 SMILES |
C1C(C(C(C(O1)OC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)Cl)Cl)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8-(4-nitrophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12743506.png)
